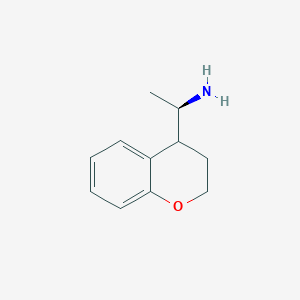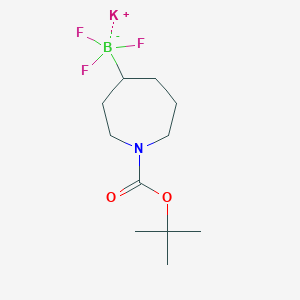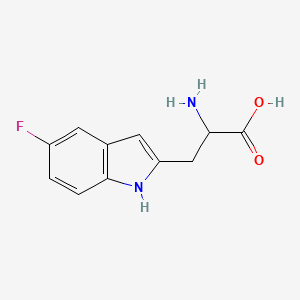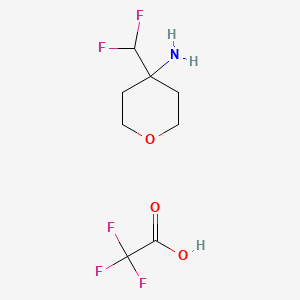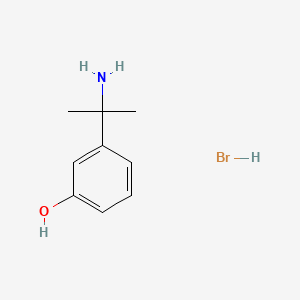
3-(2-Aminopropan-2-yl)phenolhydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminopropan-2-yl)phenolhydrobromide is an organic compound with the molecular formula C9H14BrNO It is a derivative of phenol and contains an amino group attached to a propan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)phenolhydrobromide typically involves the reaction of 3-(2-aminopropan-2-yl)phenol with hydrobromic acid. The reaction conditions generally include:
Starting Materials: 3-(2-aminopropan-2-yl)phenol and hydrobromic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrobromide salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow: The reaction mixture is continuously processed to ensure consistent product quality.
Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-(2-Aminopropan-2-yl)phenolhydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-(2-Aminopropan-2-yl)phenolhydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Aminopropan-2-yl)phenolhydrobromide involves its interaction with specific molecular targets and pathways. The amino and phenol groups play a crucial role in its activity, allowing it to:
Bind to Enzymes: The compound can interact with enzymes, affecting their activity and function.
Modulate Receptors: It may bind to receptors on cell surfaces, influencing cellular signaling pathways.
Alter Cellular Processes: The compound can affect various cellular processes, such as gene expression and protein synthesis.
類似化合物との比較
3-(2-Aminopropan-2-yl)phenolhydrobromide can be compared with other similar compounds, such as:
3-(2-Aminopropan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
3-(2-Aminopropan-2-yl)phenol: The base compound without the hydrobromide salt.
2-Amino-1-propanol: A simpler structure with an amino group attached to a propanol backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and phenol groups allows for diverse chemical reactivity and interactions with biological targets.
特性
分子式 |
C9H14BrNO |
|---|---|
分子量 |
232.12 g/mol |
IUPAC名 |
3-(2-aminopropan-2-yl)phenol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-9(2,10)7-4-3-5-8(11)6-7;/h3-6,11H,10H2,1-2H3;1H |
InChIキー |
VFMWFDNLQALAJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=CC=C1)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


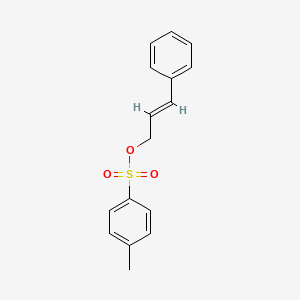
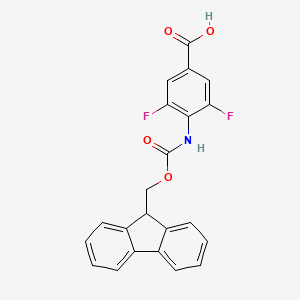
aminedihydrochloride](/img/structure/B13571104.png)
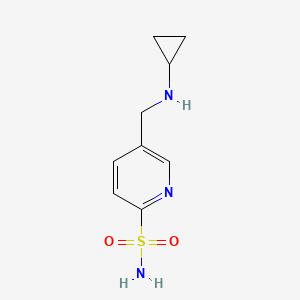
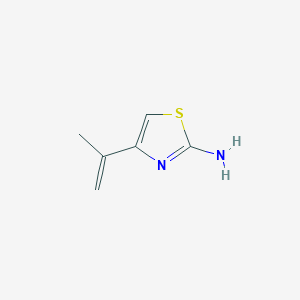

![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
